molecular formula C5H3ClF3N3OS B1295517 2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 42458-71-9

2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B1295517
CAS No.: 42458-71-9
M. Wt: 245.61 g/mol
InChI Key: IRJUPVZWCCPWBT-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group and the chloro substituent in this compound imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant feed rates can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiadiazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and the thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propionamide
  • 2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butyramide

Uniqueness

The uniqueness of 2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloro group provides a site for further chemical modifications. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3OS/c6-1-2(13)10-4-12-11-3(14-4)5(7,8)9/h1H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJUPVZWCCPWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NC1=NN=C(S1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195235
Record name Acetamide, 2-chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42458-71-9
Record name Acetamide, 2-chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042458719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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